Lesquerolic acid
Overview
Description
. This compound is characterized by its unique structure, which includes a hydroxyl group at the 14th carbon and a double bond at the 11th carbon in the carbon chain. It is similar to ricinoleic acid but has two additional carbons at the carboxyl end of the chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lesquerolic acid can be achieved through various chemical reactions. One common method involves the hydroxylation of unsaturated fatty acids. This process typically requires catalysts and specific reaction conditions to ensure the hydroxyl group is added at the correct position on the carbon chain .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the seeds of Paysonia and Physaria species. The seeds are processed to extract the oil, which is then refined to isolate the hydroxy fatty acid .
Chemical Reactions Analysis
Types of Reactions: Lesquerolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The double bond in the carbon chain can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acids depending on the reagents used.
Scientific Research Applications
Lesquerolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: Studies have explored its role in cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
Lesquerolic acid is similar to other hydroxy fatty acids, such as ricinoleic acid. it is unique due to its additional carbon atoms at the carboxyl end and its specific hydroxylation and unsaturation pattern. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific industrial applications .
Comparison with Similar Compounds
- Ricinoleic acid
- 12-Hydroxyoctadec-9-enoic acid
- 13-Hydroxyoctadec-9-enoic acid
Properties
IUPAC Name |
14-hydroxyicos-11-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYOAWMIVMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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